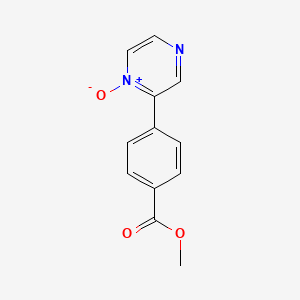
1,1-Dimethylstannirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylstannirane is an organotin compound with the chemical formula C3H6Sn It is a member of the stannirane family, which are cyclic compounds containing a tin atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethylstannirane can be synthesized through several methods. One common approach involves the reaction of dimethyltin dichloride with a suitable base, such as sodium hydride, in an inert solvent like tetrahydrofuran. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dimethylstannirane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo nucleophilic substitution reactions where the tin atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dimethyltin oxide, while substitution reactions can produce various organotin derivatives.
Aplicaciones Científicas De Investigación
1,1-Dimethylstannirane has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organotin compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It can be used in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylstannirane involves its interaction with various molecular targets. The tin atom in the compound can form bonds with other atoms, leading to the formation of new compounds. This interaction can affect various biochemical pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Dimethyltin dichloride
- 1,1-Dimethyltin oxide
- 1,1-Dimethyltin hydroxide
Uniqueness
1,1-Dimethylstannirane is unique due to its cyclic structure, which imparts different chemical properties compared to its linear counterparts
Propiedades
Número CAS |
834915-72-9 |
|---|---|
Fórmula molecular |
C4H10Sn |
Peso molecular |
176.83 g/mol |
Nombre IUPAC |
1,1-dimethylstannirane |
InChI |
InChI=1S/C2H4.2CH3.Sn/c1-2;;;/h1-2H2;2*1H3; |
Clave InChI |
LXMSAELAXABPOO-UHFFFAOYSA-N |
SMILES canónico |
C[Sn]1(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


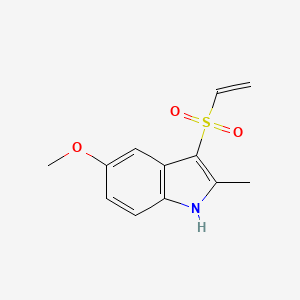
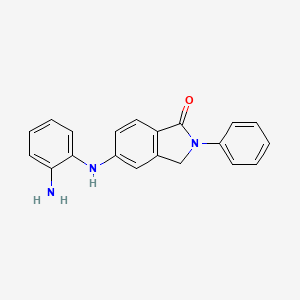
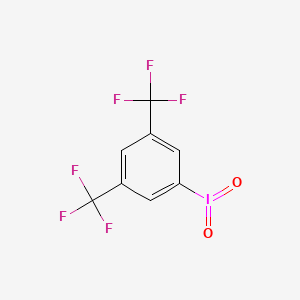
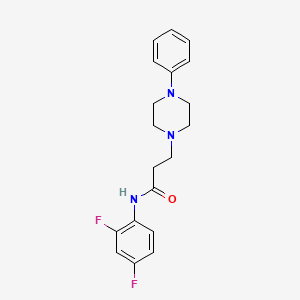
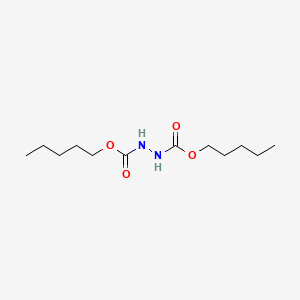
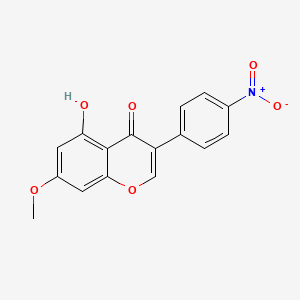


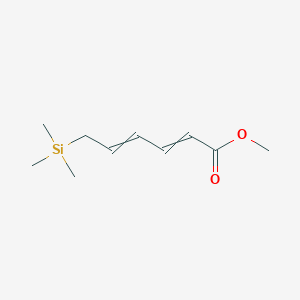
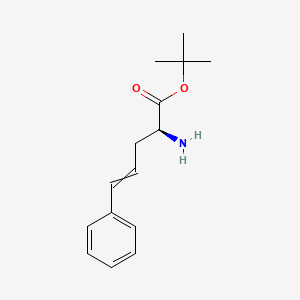
![(1S,2S)-2-[4-(4-Iodophenyl)piperidin-1-yl]cyclohexan-1-ol](/img/structure/B14184634.png)
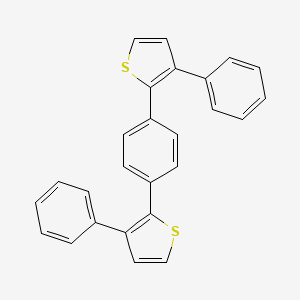
![N-(2,4-Difluorophenyl)-N'-[2-(1H-indol-2-yl)phenyl]urea](/img/structure/B14184643.png)
